molecular formula C30H48O6 B8050951 2,3,6,23-Tetrahydroxyurs-12-en-28-oic acid

2,3,6,23-Tetrahydroxyurs-12-en-28-oic acid

Cat. No. B8050951
M. Wt: 504.7 g/mol
InChI Key: PRAUVHZJPXOEIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,6,23-Tetrahydroxyurs-12-en-28-oic acid is a natural product found in Centella, Centella erecta, and Centella asiatica with data available.

Scientific Research Applications

  • Anti-Hepatitis C Virus Activity : Microbial transformation of asiatic acid by the fungus Pestalotiopsis microspora yielded several metabolites, including ones structurally similar to 2,3,6,23-Tetrahydroxyurs-12-en-28-oic acid. These compounds were evaluated for their anti-Hepatitis C Virus (HCV) activity (Gao et al., 2017).

  • NMR Spectral Data Assignments : The complete assignments of all the 1H and 13C NMR signals of polyhydroxylated 12‐ursen‐type triterpenes, including compounds structurally related to 2,3,6,23-Tetrahydroxyurs-12-en-28-oic acid, were carried out, aiding in the structural elucidation of these compounds (Ma et al., 2008).

  • α-Glucosidase Inhibitory and Anti-inflammatory Activities : New triterpenoids, including derivatives of 2,3,6,23-Tetrahydroxyurs-12-en-28-oic acid, were isolated from Rosa cymosa roots. These compounds were evaluated for α-glucosidase inhibitory and anti-inflammatory activities, with some showing moderate anti-inflammatory activity (Ji et al., 2019).

  • Synthesis of Natural Diastereoisomers : A study developed a new strategy for the semi-synthesis of a naturally occurring diastereoisomer of corosolic acid, structurally related to 2,3,6,23-Tetrahydroxyurs-12-en-28-oic acid, with glycogen phosphorylase inhibitory activity (Wang et al., 2013).

  • Nitric Oxide Production Suppressing Activity : New ursane-type triterpenes, closely related to 2,3,6,23-Tetrahydroxyurs-12-en-28-oic acid, were isolated from Nauclea officinalis. These compounds showed inhibitory activities on nitric oxide production, suggesting potential anti-inflammatory effects (Tao et al., 2012).

  • Cytotoxic Activity : A new triterpenoid from Symplocos chinensis, structurally similar to 2,3,6,23-Tetrahydroxyurs-12-en-28-oic acid, showed significant cytotoxic activity against cancer cells (Li et al., 2003).

properties

IUPAC Name

8,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O6/c1-16-9-10-30(25(35)36)12-11-28(5)18(22(30)17(16)2)7-8-21-26(3)13-20(33)24(34)27(4,15-31)23(26)19(32)14-29(21,28)6/h7,16-17,19-24,31-34H,8-15H2,1-6H3,(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRAUVHZJPXOEIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CC(C(C5(C)CO)O)O)C)O)C)C2C1C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,6,23-Tetrahydroxyurs-12-en-28-oic acid

CAS RN

18449-41-7
Record name Brahmic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88135
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Urs-12-en-28-oic acid, 2,3,6,23-tetrahydroxy-, (2α,3β,4α,6β)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,6,23-Tetrahydroxyurs-12-en-28-oic acid
Reactant of Route 2
2,3,6,23-Tetrahydroxyurs-12-en-28-oic acid
Reactant of Route 3
2,3,6,23-Tetrahydroxyurs-12-en-28-oic acid
Reactant of Route 4
2,3,6,23-Tetrahydroxyurs-12-en-28-oic acid
Reactant of Route 5
2,3,6,23-Tetrahydroxyurs-12-en-28-oic acid
Reactant of Route 6
2,3,6,23-Tetrahydroxyurs-12-en-28-oic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.